Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- is an organic compound with the molecular formula C16H9ClN2 It is known for its unique structure, which includes a phenylmethylene group substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- typically involves the reaction of malononitrile with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its nitrile groups can undergo hydrolysis, leading to the formation of carboxylic acids, which may interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, [(phenylmethylene)]-: Similar structure but lacks the 4-chlorophenyl substitution.
Propanedinitrile, [(4-methylphenyl)phenylmethylene]-: Contains a 4-methylphenyl group instead of a 4-chlorophenyl group.
Uniqueness
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
15517-61-0 |
---|---|
Molecular Formula |
C16H9ClN2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-phenylmethylidene]propanedinitrile |
InChI |
InChI=1S/C16H9ClN2/c17-15-8-6-13(7-9-15)16(14(10-18)11-19)12-4-2-1-3-5-12/h1-9H |
InChI Key |
UAOKDQHQPPEJDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.